molecular formula C24H24N4S B4691004 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-1-naphthylthiourea

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-1-naphthylthiourea

Cat. No. B4691004
M. Wt: 400.5 g/mol
InChI Key: AAMRBLFCKAATBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-1-naphthylthiourea, also known as DMNTU, is a chemical compound that has been widely studied in scientific research. DMNTU belongs to the class of pyrazole derivatives and has been found to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-1-naphthylthiourea is not fully understood, but it is believed to involve the modulation of ion channels and enzymes. This compound has been found to interact with the S4-S5 linker of voltage-gated calcium channels, resulting in the inhibition of calcium influx into cells. This compound has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to the accumulation of acetylcholine in synapses and the enhancement of cholinergic neurotransmission.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. In addition, this compound has been found to enhance the activity of cholinergic neurotransmission, leading to improved cognitive function and memory.

Advantages and Limitations for Lab Experiments

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-1-naphthylthiourea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays and experiments. This compound has also been found to have low toxicity and high selectivity for its target proteins. However, this compound has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for its preparation and use. This compound also has a short half-life in vivo, which limits its use in animal studies.

Future Directions

There are several future directions for the study of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-1-naphthylthiourea. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore the structure-activity relationship of this compound and its analogs, which may lead to the development of more potent and selective compounds. Furthermore, the use of this compound in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.

Scientific Research Applications

N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-1-naphthylthiourea has been studied extensively in scientific research for its potential applications in various fields. In medicinal chemistry, this compound has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. In pharmacology, this compound has been shown to modulate the activity of various ion channels, including calcium and potassium channels. In biochemistry, this compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.

properties

IUPAC Name

1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-naphthalen-1-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4S/c1-16-9-4-5-11-20(16)15-28-18(3)23(17(2)27-28)26-24(29)25-22-14-8-12-19-10-6-7-13-21(19)22/h4-14H,15H2,1-3H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMRBLFCKAATBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=S)NC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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